1-Methylimidazolium triflate
Description
Properties
Molecular Formula |
C5H7F3N2O3S |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-methyl-1H-imidazol-3-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7) |
InChI Key |
QSIFOTQDNVCTTM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Process Innovations for 1 Methylimidazolium Triflate
Conventional Synthesis Routes for 1-Methylimidazolium (B8483265) Triflate
Conventional methods for preparing 1-Methylimidazolium triflate are well-established, primarily involving direct alkylation or a two-step anion metathesis strategy. These routes are reliable but often involve the use of volatile organic solvents and require multiple purification steps.
Direct alkylation is a primary and straightforward method for synthesizing imidazolium-based ionic liquids. This reaction typically involves the quaternization of a neutral imidazole (B134444) derivative with an alkylating agent.
The most common approach for synthesizing 1,3-dimethylimidazolium (B1194174) triflate, a closely related compound, is the direct alkylation of 1-methylimidazole (B24206) with methyl triflate. mdpi.compublish.csiro.audntb.gov.ua This method is also applicable for preparing the target compound, this compound, by reacting 1-methylimidazole with triflic acid. The reaction is often carried out in an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile, to prevent interference from moisture. The process generally proceeds at room temperature (20–25°C) with vigorous stirring for 2-4 hours, although cooling can improve yields by minimizing exothermic side reactions. Some protocols utilize reflux conditions to ensure the reaction goes to completion. mdpi.com A significant drawback of these solvent-based methods can be the use of chlorinated solvents like 1,1,1-trichloroethane (B11378) or dichloromethane, which are environmentally undesirable. publish.csiro.audntb.gov.ua
Table 1: Conventional Alkylation Reaction Parameters
| Parameter | Typical Condition | Reference |
|---|---|---|
| Reactants | 1-methylimidazole, Triflic acid or Methyl triflate | mdpi.com |
| Solvent | Dichloromethane, Acetonitrile | |
| Temperature | 0–25°C | |
| Reaction Time | 2–4 hours | |
| Purity | >98% after recrystallization |
Anion metathesis, or anion exchange, provides an alternative and widely used pathway for synthesizing ionic liquids with a desired anion that may be difficult to introduce directly. This is typically a two-step process. rsc.org
First, an imidazolium (B1220033) salt with a simple anion, usually a halide like bromide or chloride, is prepared. For instance, 1-methylimidazolium chloride is synthesized by reacting 1-methylimidazole with a suitable chloro-alkane. rsc.org In the second step, the halide anion is exchanged for the triflate anion. nih.gov This is achieved by reacting the imidazolium halide salt with a triflate salt, such as lithium triflate or sodium triflate. nih.govresearchgate.net The reaction is often driven by the precipitation of the resulting inorganic halide salt (e.g., lithium chloride or sodium bromide), which has low solubility in the reaction medium, typically an organic solvent like methanol (B129727) or acetone. nih.gov Silver salts can also be used, which results in the precipitation of insoluble silver halides. nih.gov A key challenge with this method is ensuring the complete removal of the initial halide ions from the final ionic liquid product, as residual halides can negatively impact the compound's properties and performance in applications like catalysis. rsc.org
Advanced and Green Synthesis Approaches
In response to the growing demand for sustainable chemical processes, advanced and green synthesis methods have been developed. These approaches aim to reduce reaction times, minimize waste, and eliminate the use of hazardous solvents.
Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of ionic liquids. dntb.gov.ua For the preparation of triflate-based ionic liquids, microwave heating can dramatically reduce reaction times from hours to minutes and improve yields. researchgate.net
In a one-pot synthesis of 1-octyl-3-methylimidazolium triflate, reacting 1-methylimidazole with 1-chlorooctane (B87089) in the presence of potassium triflate under microwave irradiation at temperatures up to 180°C yielded the product in 60% to 79% yield. mdpi.comdntb.gov.ua Another microwave-assisted protocol for quaternization with methyl triflate achieved a 95% conversion rate in just 30 minutes at 100°C, a significant improvement over the 85% yield obtained after 3 hours with conventional heating. smolecule.com The efficiency of microwave synthesis is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. iupac.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Method | Reaction Time | Temperature | Yield/Conversion | Reference |
|---|---|---|---|---|
| Microwave-Assisted | 30 minutes | 100°C | 95% | smolecule.com |
| Conventional Heating | 3 hours | Not specified | 85% | smolecule.com |
The use of power ultrasound (US), or sonochemistry, offers another green alternative for synthesizing ionic liquids. The intense energy from acoustic cavitation can significantly enhance reaction rates and yields. nih.govnih.gov
Ultrasound has been successfully applied to the one-pot, solvent-free synthesis of various imidazolium triflates. mdpi.comscispace.com For example, the preparation of 1-octyl-3-methylimidazolium triflate was achieved with a 65% yield under ultrasonic irradiation. scispace.com While conventional heating required longer times and often gave poorer yields, the application of ultrasound, sometimes in combination with microwave irradiation (MW/US), dramatically cuts down reaction times and improves yields. scispace.com The mechanism behind this enhancement involves the creation of larger reactive sites and improved mass transfer due to the shock waves generated by ultrasound. researchgate.net This technique is considered environmentally friendly due to reduced energy consumption, shorter reaction times, and often solvent-free conditions. nih.govrsc.org
Eliminating volatile organic solvents is a key goal of green chemistry, and several solvent-free methods for synthesizing this compound have been developed. publish.csiro.au These methods are not only better for the environment but also more economical by simplifying the process and reducing waste. smolecule.com
One approach is the direct reaction of 1-methylimidazole with methyl triflate under anhydrous and solvent-free conditions. mdpi.com Thermal activation of the neat reactants at 60–70°C for 2–3 hours can lead to yields exceeding 90%. smolecule.com This compares favorably to the 85% yields typically seen in traditional solvent-based systems. smolecule.com Another solvent-free technique is mechanochemistry, where the reactants are ground together, sometimes with a catalytic amount of a base to neutralize byproducts. smolecule.com These solventless protocols reduce process time by eliminating solvent removal steps and can improve yields due to the high concentration of reactants.
Table 3: Comparison of Solvent-Free vs. Solvent-Based Synthesis
| Parameter | Solvent-Free Method (Thermal) | Traditional Solvent Method | Reference |
|---|---|---|---|
| Reaction Time | 2–3 hours | 4–6 hours | smolecule.com |
| Yield | >90% | 80-85% | smolecule.com |
| Environmental Impact | Eliminates volatile organic compounds (VOCs) | Uses and requires disposal of organic solvents | smolecule.com |
Derivatization and Analog Synthesis Research
The strategic modification of the this compound scaffold has been a focal point of research, aiming to fine-tune its physicochemical properties for specific applications. This has led to the development of various derivatives, including those with alkenyl and carbonyl functionalities, expanding the utility of this class of ionic liquids.
Synthesis of Alkenyl-Substituted this compound Derivatives
The introduction of alkenyl groups onto the 1-methylimidazolium cation has been explored to create low-viscosity ionic liquids suitable for applications such as electrolytes in dye-sensitized solar cells. rsc.orgrsc.org A general and efficient two-step pathway has been developed for the synthesis of these derivatives, which involves the initial alkylation of 1-methylimidazole with an appropriate alkenyl bromide, followed by an anion metathesis reaction with a triflate salt. rsc.orgrsc.org
This synthetic strategy has been successfully employed to prepare a series of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonates with varying alkenyl chain lengths. rsc.org The process is notable for its high yields, which can be achieved under solvent- and catalyst-free conditions, utilizing either microwave irradiation or conventional heating methods. rsc.orgrsc.org
Detailed research has led to the synthesis of the following alkenyl-substituted derivatives:
1-allyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([AMIm]OTf) rsc.org
1-but-3-enyl-3-methylimidazolium trifluoromethanesulfonate ([ButMIm]OTf) rsc.org
1-pent-4-enyl-3-methylimidazolium trifluoromethanesulfonate ([PentMIm]OTf) rsc.org
The general synthetic scheme involves reacting 1-methylimidazole with the corresponding alkenyl bromide (allyl bromide, 4-bromobut-1-ene, or 5-bromopent-1-ene). The resulting 1-alkenyl-3-methylimidazolium bromide intermediate then undergoes anion exchange with lithium trifluoromethanesulfonate (LiOTf) to yield the final product. rsc.org The use of microwave heating has been shown to be particularly effective, significantly reducing reaction times. rsc.orgscribd.com For instance, the initial alkylation step can be completed in as little as 20 minutes at 100°C under microwave irradiation. rsc.org
Table 1: Synthesis of 1-Alkenyl-3-methylimidazolium Trifluoromethanesulfonates
| Entry | Ionic Liquid | Step 1 Condition (°C, min) | Step 2 Condition (°C, min) | Yield (Microwave) | Yield (Conventional) |
|---|---|---|---|---|---|
| 1 | [AMIm]OTf | 100, 20 | 100, 15 | 90% | 78% |
| 2 | [ButMIm]OTf | 100, 20 | 100, 15 | 88% | 72% |
| 3 | [PentMIm]OTf | 100, 20 | 100, 30 | 89% | 68% |
Data sourced from rsc.org
The successful synthesis of these compounds has provided a new class of low-viscosity ionic liquids. rsc.org Notably, 1-but-3-enyl-3-methylimidazolium trifluoromethanesulfonate has demonstrated promising performance as an electrolyte in dye-sensitized solar cells. researchgate.net
Preparation of Carbonylbis(3-methylimidazolium) Triflate Derivatives
A significant development in the derivatization of imidazolium salts is the creation of 1,1'-carbonylbis(3-methylimidazolium) triflate (CBMIT). This compound serves as a highly efficient coupling reagent for the synthesis of peptides and esters, offering a solution to common challenges such as racemization and the need for complex reagent preparation.
The preparation of CBMIT is achieved through the bis-alkylation of 1,1'-carbonyldiimidazole (B1668759) (CDI) with methyl trifluoromethanesulfonate (methyl triflate). The synthesis is straightforward: methyl triflate is added dropwise to a solution of carbonyldiimidazole in nitromethane (B149229) at a cool temperature, typically around 0°C in an ice-water bath. The reaction is rapid, and the resulting CBMIT can be used directly. For isolation, the solvent can be removed under vacuum to yield a pale white residue.
The choice of the triflate anion is critical to the reagent's high reactivity. The triflate anion is non-basic and non-nucleophilic, which prevents interference with the coupling reaction. This allows CBMIT to function via a highly reactive acyl imidazolium intermediate, facilitating the coupling of amino acid components or amino acids with alcohols to produce peptides and esters in high yields and under mild conditions. A key advantage of this method is that the reaction medium remains free of any base, which is crucial for preventing the loss of optical activity in chiral molecules. While effective, it has been noted that CBMIT is primarily soluble in nitromethane, which can be a limitation due to the solvent's properties.
Role of 1 Methylimidazolium Triflate in Catalysis and Reaction Media Studies
1-Methylimidazolium (B8483265) Triflate as a Solvent for Organic Transformations
The utility of 1-methylimidazolium triflate as a reaction medium stems from its ability to stabilize charged intermediates and its potential to be a more environmentally benign alternative to conventional volatile organic solvents. smolecule.comchemimpex.com Its applications span across several domains of organic chemistry.
The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products, has been a fertile ground for the application of ionic liquids. mdpi.com this compound has been identified as an excellent solvent for numerous organic reactions involving heterocycles. smolecule.com Research has shown that the use of triflate-based ionic liquids can lead to improved reaction yields and conditions. For instance, in the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives via the Claisen rearrangement of aromatic allyl esters, using a triflate anion-containing ionic liquid resulted in significantly higher yields (up to 91%) compared to reactions in ionic liquids with hexafluorophosphate (B91526) or tetrafluoroborate (B81430) anions (9–12% yield). nih.gov
In the context of synthesizing S-heterocyclic compounds, ionic liquids, including those with structures similar to this compound, have been employed to facilitate cyclization reactions. mdpi.com For example, the conversion of epoxides to thiiranes using potassium thiocyanate (B1210189) proceeds efficiently in a 1-butyl-3-methylimidazolium hexafluorophosphate/water solvent system. mdpi.com While this specific example does not use this compound, it highlights the general utility of imidazolium-based ionic liquids in heterocyclic synthesis.
The synthesis and modification of organophosphorus compounds are crucial in various fields, including the development of ligands for catalysis and antisense oligonucleotides. beilstein-journals.orgdokumen.pub this compound has been utilized as an effective activator in phosphoramidite (B1245037) chemistry. beilstein-journals.org Specifically, in the synthesis of monoamidites from diamidites and 5'-O-DMTr-thymidine, N-methylimidazolium triflate (NMI·Tf) was found to be an effective activator, leading to a relatively clean formation of the desired products. beilstein-journals.org This demonstrates its role in facilitating key steps in the synthesis of modified nucleic acids.
Furthermore, the synthesis of triflate ionic liquids often involves the alkylation of organophosphorus compounds with methyl or ethyl triflate, indicating the compatibility and utility of the triflate moiety in this area of chemistry. nih.govresearchgate.net
The conversion of lignocellulosic biomass into valuable chemicals and biofuels is a cornerstone of sustainable chemistry. Ionic liquids have shown great promise in this area due to their ability to dissolve biomass components like cellulose (B213188) and lignin (B12514952). rsc.org this compound and its analogues have been investigated for their role in biomass processing. smolecule.com
For instance, 1-ethyl-3-methylimidazolium (B1214524) triflate ([C2mim][OTf]) has been used as a solvent in the cleavage of β-O-4 bonds in a lignin model compound, where it enabled the formation of guaiacol (B22219) with yields as high as 11.6% in the presence of strong acidic catalysts. rsc.org This highlights the potential of triflate-based imidazolium (B1220033) ionic liquids to act as effective media for the depolymerization of lignin, a critical step in biorefining. Additionally, research has demonstrated the use of 1-ethyl-3-methylimidazolium triflate in the conversion of biomass to biofuels, underscoring its role in developing sustainable energy alternatives. chemimpex.com In a specific application, scandium(III) triflate in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide was used for the direct synthesis of p-xylene (B151628) from 2,5-dimethylfuran (B142691) and acrylic acid, achieving a 63% selectivity towards p-xylene at 90% conversion. nih.gov
Table 1: Application of this compound and Analogues in Biomass Conversion
| Biomass Component/Model | Ionic Liquid | Catalyst | Product | Yield/Selectivity | Reference |
| Lignin Model Compound (GG) | 1-ethyl-3-methylimidazolium triflate | Strong Acidic Catalysts | Guaiacol | 11.6% yield | rsc.org |
| 2,5-Dimethylfuran | 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Scandium(III) triflate | p-Xylene | 63% selectivity | nih.gov |
Catalytic Activity and Co-Catalysis Research
Beyond its role as a solvent, this compound can also act as a catalyst or co-catalyst, owing to its ionic nature and the ability of its constituent ions to participate in reaction mechanisms. smolecule.comchemimpex.com
The catalytic prowess of this compound often stems from a cooperative effect between the imidazolium cation and the triflate anion. The imidazolium cation can act as a Brønsted acid, particularly through the acidic proton at the C2 position, while the triflate anion can function as a Lewis base. smolecule.com This dual functionality allows it to activate both electrophiles and nucleophiles in a reaction.
Mechanistic studies, often employing techniques like in situ NMR spectroscopy, have provided insights into its catalytic role. researchgate.net For example, in the dehydrative etherification of diols, the hydroxyl group of a functionalized imidazolium cation can form strong hydrogen bonds with the substrate, while the triflate anion assists in stabilizing intermediates. researchgate.net In Friedel-Crafts acylation reactions, metal triflates, which share the same active anion, are known to be effective Lewis acid catalysts. nih.gov The triflate anion's ability to stabilize cationic intermediates is a key aspect of its catalytic function.
The catalytic utility of this compound and related ionic liquids has been demonstrated in several classic organic reactions.
Biginelli Reaction: The Biginelli reaction is a one-pot, three-component condensation used to synthesize dihydropyrimidinones, which are of significant pharmacological interest. ionike.comresearchgate.netresearchgate.net While many studies have employed other imidazolium-based ionic liquids, the principle of using an acidic ionic liquid as both a solvent and catalyst is well-established. ionike.comresearchgate.netijcce.ac.ir For instance, N-methylimidazolium acetate (B1210297) has been shown to be an effective catalyst for the Biginelli reaction, proceeding via protonation of the aldehyde by the acidic imidazolium cation. ijcce.ac.ir Lanthanide triflates have also been reported as efficient catalysts for this reaction, highlighting the catalytic potential of the triflate anion in this transformation. ionike.comresearchgate.net
Table 2: Catalytic Systems for the Biginelli Reaction
| Catalyst/Solvent | Reactants | Product | Conditions | Yield | Reference |
| N-methylimidazolium acetate | 4-chlorobenzaldehyde, urea, ethyl acetoacetate | Dihydropyrimidinone | 100 °C, 15 min | High | ijcce.ac.ir |
| Lanthanide triflates | Aldehydes, β-dicarbonyls, urea | Dihydropyrimidinones | Not specified | High | ionike.comresearchgate.net |
| 1-n-butyl-3-methylimidazolium tetrafluoroborate | Aldehyde, β-dicarbonyl, urea | Dihydropyrimidinone | 100 °C, 30 min | High | ionike.com |
Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. researchgate.netppor.az The use of ionic liquids as solvents for these reactions can lead to enhanced reaction rates and selectivities. researchgate.net In the context of Diels-Alder reactions, 1-butyl-3-methylimidazolium triflate has been studied as a recyclable solvent medium. researchgate.net The addition of Lewis acid catalysts like scandium triflate or lithium triflate to the ionic liquid medium further enhances the reaction, leading to higher yields and endo/exo selectivity. researchgate.net For example, the Diels-Alder reaction of dimethyl maleate (B1232345) and cyclopentadiene (B3395910) in 1-butyl-3-methylimidazolium triflate with 1 mol% scandium triflate resulted in a yield of 87-100% and an endo/exo ratio of 5.2-14.7. researchgate.net
In [3+2] cycloaddition reactions for the synthesis of 1,2,3-triazoles, 1-butyl-3-methylimidazolium triflate has been used as a solvent in conjunction with an iron(III) chloride catalyst, although it did not show a significant advantage over other ionic liquids in terms of yield. preprints.org
Lewis Acidic Catalysis Involving this compound Precursors
The versatility of this compound extends to its role as a precursor in the generation of novel Lewis acidic catalysts. These catalysts have demonstrated significant potential in various organic transformations, offering advantages in terms of activity, stability, and recyclability.
Development and Characterization of Trifloaluminate Ionic Liquids
A notable advancement in Lewis acidic catalysis has been the development of trifloaluminate ionic liquids. These are synthesized through a solventless reaction of 1-alkyl-3-methylimidazolium triflates with aluminum triflate (Al(OTf)₃) at varying molar ratios. qub.ac.ukresearchgate.netfrontiersin.org While studies have often utilized analogues such as 1-ethyl-3-methylimidazolium triflate ([C₂mim][OTf]) and 1-octyl-3-methylimidazolium triflate ([C₈mim][OTf]), the fundamental principles of formation and catalytic activity are directly relevant to the 1-methylimidazolium cation. qub.ac.ukfrontiersin.orgmdpi.com
The synthesis, typically conducted at elevated temperatures (e.g., 85°C), results in products ranging from homogeneous liquids to viscous pastes, depending on the molar fraction of Al(OTf)₃. qub.ac.ukresearchgate.net Characterization of these novel ionic liquids has been extensively carried out using multinuclear NMR (¹⁹F, ²⁷Al) and FT-IR spectroscopy. qub.ac.ukresearchgate.net These studies have revealed the formation of oligonuclear, multiply-charged trifloaluminate anions, such as [Al₂(OTf)₁₀]⁴⁻ and [Al₃(OTf)₁₄]⁵⁻, which feature multiple bridging triflate groups. qub.ac.ukresearchgate.net
The Lewis acidity of these trifloaluminate ionic liquids has been quantified by determining their acceptor numbers (AN), which are found to be around 65, classifying them as medium-strength Lewis acids. qub.ac.ukresearchgate.net This level of acidity is sufficient to catalyze a range of reactions, including the cycloaddition of 2,4-dimethylphenol (B51704) and isoprene (B109036) to produce chromane, where they have shown high activity and selectivity. qub.ac.ukresearchgate.netfrontiersin.org An important feature of these trifloaluminate systems is their enhanced water tolerance compared to traditional Lewis acids like AlCl₃, which makes them more robust for reactions that may produce water. frontiersin.org
Table 1: Synthesis and Properties of Trifloaluminate Ionic Liquids
| Precursors | Molar Ratio of Al(OTf)₃ (χ) | Physical Appearance | Key Anionic Species Identified | Lewis Acidity (Acceptor Number) |
| [C₂mim][OTf] or [C₈mim][OTf] + Al(OTf)₃ | 0.15 - 0.50 | Colorless liquid to viscous paste | [Al₂(OTf)₁₀]⁴⁻, [Al₃(OTf)₁₄]⁵⁻ | ~65 |
Supported Ionic Liquid Phase (SILP) Catalysis Research
To enhance the practicality and recyclability of these novel Lewis acidic catalysts, research has explored their immobilization on solid supports, a technique known as Supported Ionic Liquid Phase (SILP) catalysis. frontiersin.orgmdpi.comnih.gov In this approach, a thin film of the trifloaluminate ionic liquid is adsorbed onto a high-surface-area material. mdpi.com
For the trifloaluminate systems derived from imidazolium triflates, multi-walled carbon nanotubes (MWCNTs) have been successfully employed as the solid support. frontiersin.orgnih.gov In the synthesis of chromane, a SILP catalyst prepared with a 16 wt% loading of the ionic liquid on MWCNTs demonstrated not only high catalytic activity but also enhanced performance compared to the homogeneous system. frontiersin.orgnih.gov
The SILP methodology offers several key advantages:
Facilitated Catalyst Recovery: The catalyst, being bound to a solid support, can be easily separated from the reaction mixture. mdpi.com
Reduced Catalyst Leaching: Immobilization minimizes the loss of the expensive ionic liquid and catalyst into the product stream.
Continuous Flow Processes: SILP catalysts are well-suited for use in fixed-bed reactors, enabling continuous manufacturing processes. researchgate.net
Improved Stability: The solid support can enhance the thermal and chemical stability of the catalytic system. mdpi.com
Research in SILP catalysis is a significant step towards the industrial application of ionic liquid-based catalysts, combining the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous catalysis. mdpi.commdpi.com
Research in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued for their efficiency in building molecular complexity. rsc.orgnih.gov Ionic liquids are often explored as media for MCRs due to their unique solvent properties. nih.gov While direct studies specifying this compound in MCRs are not extensively detailed in the provided results, related systems offer insights. For instance, 1-methylimidazolium trifluoroacetate (B77799) ([Hmim]TFA) has been used as a catalyst in the synthesis of triazolyl methoxyphenyl 1,8-decahydroacridine derivatives, a pseudo-MCR. rsc.org Furthermore, various metal triflates, which share the same anion as this compound, have been employed as catalysts in imidazolium-based ionic liquids for MCRs, such as the Yb(OTf)₃-catalyzed synthesis of tri-substituted 3,4-dihydrothiochromeno[3,2-e] researchgate.netlookchem.comthiazin-5(2H)-ones. rsc.orgmdpi.com These examples highlight the potential utility of the triflate anion and the imidazolium cation in promoting complex MCRs.
Studies in Aminoacylation Processes
A significant application of a derivative of this compound is in the field of aminoacylation, a crucial step in the synthesis of peptides and esters. lookchem.com A highly efficient reagent, 1,1'-carbonylbis(3-methylimidazolium) triflate (CBMIT), is readily prepared by the bis-alkylation of carbonyldiimidazole with methyl triflate. lookchem.com
CBMIT facilitates the activation of amino acid carboxyl groups, forming a highly reactive acyl imidazolium intermediate. lookchem.com This intermediate then readily couples with nucleophiles such as alcohols or other amino acid esters to form the desired ester or peptide bonds. lookchem.com This process offers several advantages over conventional coupling methods:
High Yields: Optimized isolated yields for both ester and amide formation are reported to be in the range of 85% to 98%. lookchem.com
Mild Reaction Conditions: Most amide couplings are completed in under 15 minutes at room temperature, while esterifications require 1 to 3 hours. lookchem.com
Suppression of Racemization: The reaction proceeds in the absence of a base, which minimizes the risk of racemization and preserves the optical purity of the amino acids. lookchem.com
Simplified Purification: The by-product of the reaction is N-methylimidazolium triflate, which maintains a neutral environment and simplifies the isolation of the final product. lookchem.com
Table 2: Performance of CBMIT in Aminoacylation Reactions
| Reaction Type | Reactants | Reaction Time | Isolated Yield | Key Advantage |
| Amide Formation | Activated Amino Acid + Amino Acid Ester | < 15 min | 85-98% | Fast and high yielding |
| Ester Formation | Activated Amino Acid + Alcohol | 1-3 h | 85-98% | High yielding under mild conditions |
This methodology represents a significant advancement in peptide and ester synthesis, addressing common challenges such as complex reagent preparation and the need for stringent control to avoid side reactions and loss of stereochemical integrity. lookchem.com
Electrochemical Applications and Charge Transport Investigations of 1 Methylimidazolium Triflate Systems
1-Methylimidazolium (B8483265) Triflate in Energy Storage Research
Studies as Solid Electrolytes for Rechargeable Batteries (e.g., Li-ion, dual-graphite)
1-Methylimidazolium triflate has been a subject of investigation in the quest for safer and more efficient solid-state electrolytes for rechargeable batteries. Organic ionic plastic crystals (OIPCs), such as this compound, are considered promising candidates for solid electrolytes in devices like lithium-ion batteries. figshare.comnih.govacs.org These materials exhibit a unique combination of properties, including mechanical flexibility and the ability to conduct ions, which are highly desirable for solid-state batteries. acs.org The interest in solid electrolytes stems from the potential to overcome the safety issues associated with liquid electrolytes, such as leakage and flammability. aba-brno.czscitechdaily.com
Research into this compound as a solid electrolyte has revealed significant translational motion for both its cation and anion in its plastic crystal phase, a key characteristic for ionic conductivity. acs.org This mobility is crucial for the functioning of a battery, as it allows for the transport of charge between the electrodes. The development of solid-state electrolytes using materials like this compound could lead to batteries with longer lifetimes and improved safety. scitechdaily.com
Research in Organic Ionic Plastic Crystals (OIPCs) for Electrochemical Devices
This compound is a notable example of an Organic Ionic Plastic Crystal (OIPC), a class of materials that are essentially salts in a solid state at room temperature but possess a degree of rotational or translational freedom for their constituent ions. acs.org This characteristic gives them properties of both crystalline solids and liquids, making them attractive for various electrochemical applications. acs.org OIPCs are seen as a significant advancement over traditional polymer and ceramic electrolytes. acs.org
Studies on this compound have shown that even in its solid crystalline phase, both the 1-methylimidazolium cation and the triflate anion exhibit significant diffusion. figshare.comnih.govacs.org More remarkably, research has identified the presence of two distinct phases with ion diffusivities that differ by two orders of magnitude. figshare.comnih.govacs.org Further investigations have revealed an unequal population of cations and anions within these phases, suggesting the existence of cation vacancies in the plastic crystal phase and a positively charged grain boundary phase. figshare.comnih.govacs.orgacs.org These findings are crucial for understanding the structure-property relationships in this important class of materials and for their future design and application in electrochemical devices. acs.org
Electrolyte Development and Optimization
Application in Dye-Sensitized Solar Cells (DSCs)
Imidazolium-based ionic liquids, including those with the triflate anion, have been explored as electrolytes in dye-sensitized solar cells (DSSCs). rsc.org The use of ionic liquids in DSCs is motivated by their low volatility and high thermal stability, which can improve the long-term stability of the solar cells compared to traditional volatile organic solvents. rsc.org
Studies on Electrochemical Stability Windows for this compound Electrolytes
The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. nih.gov For imidazolium-based ionic liquids, the ESW is generally determined by the oxidation potential of the anion and the reduction potential of the cation. jcesr.orgnih.govresearchgate.net
Research on various imidazolium-based ionic liquids has shown that the choice of anion has a significant impact on the ESW. jcesr.orgnih.gov For instance, ionic liquids with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion tend to have a wider ESW compared to those with other anions. jcesr.org While specific data for this compound was not prominently available in the reviewed sources, studies on similar compounds like 1-ethyl-3-methylimidazolium (B1214524) triflate (EMIM OTf) indicate a good balance of electrochemical stability and low viscosity. iolitec.de Computational studies using density functional theory (DFT) have been employed to predict the ESWs of various ionic liquids, providing a valuable tool for screening potential candidates for high-voltage battery applications. jcesr.orgnih.gov These studies have also indicated that the length of the alkyl side chain on the imidazolium (B1220033) cation has a minor effect on the ESW. jcesr.org
Fundamental Research on Ion Diffusion and Charge Transport Mechanisms
Fundamental understanding of ion diffusion and charge transport is paramount for the application of this compound in electrochemical systems. The transport properties, such as ionic conductivity and fluidity, are often characterized by their temperature dependence. aip.org In the 1-alkyl-3-methylimidazolium triflate family, the activation energies for conductivity and fluidity are significantly higher than those for typical aprotic organic liquids, which is attributed to the strong Coulombic interactions in ionic liquids. aip.org
A compensated Arrhenius formalism (CAF) has been successfully applied to describe the temperature dependence of both conductivity and fluidity in these systems, providing a more insightful alternative to empirical fitting equations. aip.org This model considers the influence of dipole density in the pre-exponential factor of the Arrhenius-like expression. aip.org
Investigations of Ion Vacancies and Transport in Solid Phases
Recent studies on this compound ([HMIM][Tf]), an organic ionic plastic crystal (OIPC), have revealed significant insights into its solid-state ion transport mechanisms. acs.orgnih.gov These materials are promising as solid electrolytes for electrochemical devices like lithium-ion batteries. acs.orgnih.gov Research demonstrates that even in a solid crystalline phase, both the 1-methylimidazolium cation and the triflate anion exhibit considerable translational motion. acs.org
Investigations using techniques such as pulsed-field gradient nuclear magnetic resonance (PFG-NMR) have identified two distinct phases within the solid material, with ion diffusivities that differ by two orders of magnitude. acs.orgnih.gov A remarkable finding is the unequal population of cations and anions in these phases. acs.orgnih.gov In the plastic crystal (PC) phase, which maintains a lattice structure, the population of the 1-methylimidazolium cation is significantly lower than that of the triflate anion. acs.org This suggests that cations tend to move from their lattice positions into grain boundaries or amorphous defect phases. acs.org
This migration of cations creates negatively charged cation vacancies within the plastic crystal phase and, consequently, a positively charged grain boundary phase. acs.orgnih.gov Specifically, it was found that the PC phase has a 25 mol % excess of anions relative to cations, while the grain boundary phase has a corresponding 25 mol % excess of cations. acs.org The existence of these ion vacancies is a crucial feature for understanding the charge transport mechanisms in this compound and other OIPCs. acs.orgnih.gov
The Haven ratio (H) for [HMIM][Tf] was found to be greater than 1, which suggests that the mobile species in the system are predominantly coupled ion pairs or clusters. acs.org As the temperature increases, the Haven ratio decreases, indicating enhanced ion dissociation. acs.org This behavior highlights a transport mechanism distinct from other systems like acid-doped guanidinium (B1211019) triflate. acs.org
| Property | Observation | Implication |
|---|---|---|
| Ion Motion | Significant translational motion for both cations and anions in the solid plastic crystal phase. | Demonstrates ion mobility even in a structured lattice. |
| Phase Composition | Two phases with ion diffusivities differing by two orders of magnitude. | Heterogeneous transport environment within the solid material. |
| Ion Population | Unequal populations of cations and anions in the different phases. | Leads to the formation of charged vacancies and grain boundaries. |
| Vacancy Creation | Cations leave the lattice, creating negatively charged cation vacancies in the plastic crystal phase. | A fundamental aspect of the charge transport mechanism. |
| Mobile Species | Haven ratio > 1, suggesting coupled ion pairs or clusters are the main mobile species. | Ion transport is not solely based on individual ion movement. |
Impact of Molecular Structure on Charge Transport Phenomena
The molecular structure of the cation, particularly the length of the alkyl chain in 1-alkyl-3-methylimidazolium triflate systems, significantly influences charge transport properties. acs.orgresearchgate.net Systematic studies on a series of imidazolium triflate ionic liquids, where the alkyl chain length on the cation is varied (e.g., ethyl, butyl, hexyl, octyl, decyl), have provided detailed insights into these structure-property relationships. acs.orgresearchgate.netnih.govuiowa.edu
As the length of the cation's alkyl chain increases, several key transport properties are affected:
Viscosity: The bulk viscosity of the ionic liquid increases. acs.orgresearchgate.net This is attributed to an increase in van der Waals and hydrophobic interactions between the longer alkyl tails, which enhances resistance to flow. acs.orgnih.gov
Electrical Conductivity: The ionic conductivity decreases as the alkyl chain gets longer. acs.orgresearchgate.net This reduction is linked to the increased viscosity and reduced ion mobility, as well as a potential increase in ionic association. acs.orgnih.gov
Diffusion Coefficient: The self-diffusion coefficients of the ions become lower with increasing chain length, consistent with the higher viscosity and reduced mobility. acs.orgresearchgate.netuiowa.edu
These relationships can be explained by the interplay between decreasing Columbic attractions and increasing van der Waals interactions as the alkyl tail is extended. acs.org The temperature dependence of these transport properties in 1-alkyl-3-methylimidazolium triflate ionic liquids has been accurately described using the compensated Arrhenius formalism (CAF). aip.orgnih.govaip.org This model yields activation energies for conductivity and fluidity that are substantially higher than those for typical aprotic organic liquids, a result of the strong Coulombic interactions inherent in ionic liquids. aip.orgnih.gov For the 1-alkyl-3-methylimidazolium triflate family, the average activation energy for conductivity is approximately 49.9 kJ/mol, and for fluidity, it is about 43.5 kJ/mol. aip.orgnih.gov
Interestingly, while the triflate anion is smaller than the 1-ethyl-3-methylimidazolium ([Emim]⁺) cation, PFG-NMR measurements have shown that the anion can diffuse more slowly than the cation. acs.orgnih.gov This phenomenon may be due to the "boardlike" shape of the imidazolium cation, which could facilitate its faster diffusion relative to the triflate anion. acs.orgnih.gov
| Cation | Alkyl Chain | Viscosity (mPa·s) | Conductivity (mS/cm) | Cation Diffusion Coefficient (10⁻⁷ cm²/s) | Anion Diffusion Coefficient (10⁻⁷ cm²/s) |
|---|---|---|---|---|---|
| [Emim]⁺ | Ethyl (C2) | 35 | 9.0 | 4.3 | 2.6 |
| [Bmim]⁺ | Butyl (C4) | 70 | 4.0 | 1.7 | 1.5 |
| [Hmim]⁺ | Hexyl (C6) | 120 | 1.9 | 0.8 | 0.8 |
| [Omim]⁺ | Octyl (C8) | 190 | 0.9 | 0.4 | 0.5 |
| [Dmim]⁺ | Decyl (C10) | 280 | 0.5 | 0.3 | 0.3 |
Advanced Materials Science Research Integrating 1 Methylimidazolium Triflate
Polymer Science and Composite Materials Development
1-Methylimidazolium (B8483265) triflate is increasingly being investigated for its beneficial effects on the synthesis and properties of polymers and composite materials. Its contributions range from influencing the viscosity of polymerizing systems to enhancing the performance of polymer electrolyte membranes.
Viscosity Modification in Polymer Synthesis
The role of ionic liquids, such as 1-Methylimidazolium triflate, as viscosity modifiers in polymer synthesis is an area of growing academic and industrial interest. The viscosity of the polymerization medium is a critical parameter that influences reaction kinetics, heat transfer, and the molecular weight distribution of the resulting polymer. Ionic liquids can be utilized to tailor the viscosity of the reaction environment, thereby offering a greater degree of control over the polymerization process.
While direct studies detailing the use of this compound specifically as a viscosity modifier during polymer synthesis are not extensively documented in publicly available research, the broader principles of using ionic liquids in this capacity are well-established. The viscosity of ionic liquids themselves can be tuned by altering their cation-anion combinations. This inherent tunability allows for the selection of an ionic liquid with a viscosity profile that is optimal for a particular polymerization reaction. For instance, in radical polymerization, the high viscosity of some ionic liquid media can lead to a reduction in the termination rate, resulting in polymers with higher molecular weights. rsc.org
Future research may focus on quantifying the specific effects of this compound on the viscosity of various polymerization systems in-situ, which would enable its more precise application as a viscosity control agent in the synthesis of advanced polymer materials.
Role in Polymer Electrolyte Membrane Research
This compound has emerged as a promising component in the development of high-performance polymer electrolyte membranes (PEMs), particularly for applications in high-temperature proton-exchange membrane fuel cells (PEMFCs). researchgate.net These fuel cells require electrolytes that can operate efficiently at elevated temperatures and under low-humidity conditions, a domain where traditional polymer electrolytes often fall short.
Research has shown that incorporating this compound into a poly-2,2'-(m-phenylene)-5,5'-bibenzimidazole (PBI) matrix can significantly enhance the proton conductivity of the resulting membrane. researchgate.net The ionic liquid acts as a proton carrier, facilitating the transport of protons across the membrane. The conductivity of these composite membranes is dependent on both the temperature and the concentration of the ionic liquid within the polymer matrix. As the temperature increases, the conductivity of the this compound-doped PBI membranes also increases. researchgate.net Similarly, a higher content of the protic ionic liquid generally leads to higher PEM conductivity. researchgate.net
The thermal stability of these membranes is a critical factor for their application in high-temperature fuel cells. Studies have demonstrated that PBI membranes doped with this compound exhibit satisfactory thermal stability, with no significant degradation observed at temperatures as high as 145°C. researchgate.net This thermal robustness is essential for the long-term performance and durability of the fuel cell.
The table below summarizes the thermal properties and proton conductivity of PBI membranes doped with varying molar ratios of this compound ([MeIm/TfO]).
| Molar Ratio ([MeIm/TfO]/PBI) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Proton Conductivity at 145°C (mS/cm) |
|---|---|---|---|
| 1.4/1 | -76.8 | 312 | 1.3 |
| 2.3/1 | -78.2 | 305 | 1.32 |
| 3.2/1 | -79.5 | 298 | Not Measured |
Nanomaterial Stabilization and Functionalization Studies
The unique properties of this compound also extend to the field of nanotechnology, where it is being explored as a medium for the stabilization and functionalization of various nanomaterials. Its ionic nature and ability to form structured environments at interfaces make it a valuable tool for controlling the synthesis and properties of nanoparticles.
Stabilization of Metal Nanoparticles in this compound Media
The synthesis of stable, well-dispersed metal nanoparticles is crucial for their application in catalysis, electronics, and sensing. Imidazolium-based ionic liquids, including those with the triflate anion, have been shown to be effective media for the stabilization of metal nanoparticles, such as gold (Au) and platinum (Pt). rsc.orgacs.org The ionic liquid can act as a capping agent, preventing the agglomeration of the nanoparticles and controlling their size and shape during synthesis.
Research has indicated that even low concentrations of 1-methylimidazole (B24206), a precursor to the 1-methylimidazolium cation, can have a significant impact on the stability of gold nanoparticles in imidazolium-based ionic liquids. rsc.org This suggests that the imidazolium (B1220033) moiety plays a direct role in the stabilization process. The mechanism of stabilization is thought to involve the formation of a protective layer of ionic liquid molecules around the nanoparticle surface. acs.org This layer provides both steric and electrostatic repulsion between the particles, preventing them from coming into close contact and aggregating.
The nature of the anion in the ionic liquid can also influence the catalytic activity of the stabilized nanoparticles. For instance, in the hydrogenation of cyclohexene (B86901) using platinum nanoparticles, a higher catalytic activity was observed when the nanoparticles were dispersed in an ionic liquid with a less coordinating anion. acs.org This highlights the importance of selecting the appropriate ionic liquid for a specific catalytic application. The triflate anion, being weakly coordinating, makes this compound a potentially suitable medium for catalytic applications involving metal nanoparticles.
Interfacial Interactions with Inorganic Nanoparticles (e.g., Alumina)
The interaction of this compound with the surface of inorganic nanoparticles, such as alumina (B75360) (Al₂O₃), is of fundamental importance for the development of advanced composite materials and supported catalysts. Infrared (IR) spectroscopy has been employed to study the interfacial interactions between imidazolium triflate ionic liquids and alumina nanoparticles. researchgate.netacs.org
These studies have revealed that the triflate anion interacts with the alumina surface, likely through the SO₃ group. researchgate.netacs.org This interaction can lead to a perturbation of the ionic liquid structure in a thin layer at the interface. The specific nature of this interaction is influenced by the surrounding environment, such as the presence of organic solvents. researchgate.netacs.org
Spectroscopic and Computational Approaches to Elucidate 1 Methylimidazolium Triflate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure, dynamics, and transport properties of ionic liquids. By probing specific atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F), NMR provides detailed information on both the cationic and anionic components of 1-methylimidazolium (B8483265) triflate.
Solid-state NMR is particularly useful for characterizing the structure and ionic dynamics of materials in their solid or plastic crystal phases. For 1-methyl-3-H-imidazolium triflate, a closely related protic ionic plastic crystal, variable temperature static ¹H and ¹⁹F NMR experiments are employed to study phase transitions and molecular motion. deakin.edu.au The presence of both broad and narrow components in the NMR spectra allows for the differentiation between rigid ions within the crystal lattice and more mobile ions, for instance, at grain boundaries. deakin.edu.au By analyzing the relative populations of these components at different temperatures, researchers can quantify the fraction of mobile cations and anions, which is crucial for understanding conductivity mechanisms in the solid state. deakin.edu.au
Pulsed Field Gradient NMR (PFG-NMR) is a non-invasive technique used to directly measure the self-diffusion coefficients of molecules and ions. nationalmaglab.orgresearchgate.net The method involves applying a magnetic field gradient to "label" the position of nuclei and then measuring their displacement over a specific time interval. nih.gov
For 1-methylimidazolium triflate and its analogues, PFG-NMR allows for the separate determination of the diffusion coefficients for the cation and the anion. The cation's diffusion is typically measured by observing the ¹H nucleus, while the anion's diffusion can be measured via the ¹⁹F nucleus. deakin.edu.aursc.org Such studies reveal that the translational diffusion of ions is a key process affecting the material's properties. In 1-ethyl-3-methylimidazolium (B1214524) triflate, the translational diffusion was found to follow the Vogel-Fulcher model, indicating a strong influence of temperature on ion mobility as the material cools. rsc.org Comparing the diffusion coefficients of the cation and anion provides insights into the degree of ion pairing; in an ideal, fully dissociated liquid, ions would move independently, but in real ionic liquids, their motion is often correlated. tdl.org
Table 2: Representative Self-Diffusion Coefficients for Imidazolium-Based Ionic Liquids Measured by PFG-NMR
| Compound | Ion | Temperature (K) | Diffusion Coefficient (m²/s) |
|---|---|---|---|
| 1-Ethyl-3-methylimidazolium triflate | Cation (¹H) | ~300 | Varies with study, typically in the 10⁻¹¹ to 10⁻¹⁰ range |
Note: Specific values depend heavily on temperature, purity (especially water content), and the specific experimental parameters used. Data is illustrative of the magnitude typically observed. nih.govrsc.org
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR experiment that utilizes PFG-NMR data to separate the signals of different chemical species in a mixture based on their diffusion coefficients. rsc.org The result is a 2D spectrum that plots the chemical shift on one axis and the diffusion coefficient on the other.
This technique is highly effective for studying ion mobility and association in this compound systems. rsc.org By resolving the NMR signals of the cation, the anion, and any solvent or impurity molecules into distinct horizontal traces, DOSY can visually confirm whether these species are diffusing together (as an ion pair or solvated cluster) or independently. If the cation and anion exhibit identical diffusion coefficients, it strongly suggests they are moving as a single entity (an ion pair). Differences in their diffusion coefficients can be used to quantify the degree of ionic dissociation and to investigate the relative mobility of each ion, which is fundamental to understanding the electrical conductivity of the ionic liquid. tdl.org
Quantum Chemical and Molecular Simulation Techniques
Computational chemistry provides a powerful lens through which the molecular-level characteristics of this compound ([C₁HIm][OTf]) can be understood in great detail. Quantum chemical methods and molecular simulations offer insights that are often inaccessible through experimental means alone, elucidating the nature of intermolecular forces, structural arrangements, and dynamic behaviors that govern the properties of this ionic liquid.
Density Functional Theory (DFT) Calculations of Molecular Structure and Interactions
Density Functional Theory (DFT) is a predominant quantum mechanical modeling method employed to investigate the electronic structure and geometry of molecular systems. For this compound, DFT calculations are instrumental in determining the minimum energy conformations of the individual ions and, more importantly, the ion pair. These calculations reveal the intricate balance of forces, including electrostatic interactions and hydrogen bonding, that dictate the structure of the [C₁HIm][OTf] system.
DFT studies on similar imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium triflate, have shown that the most stable conformation of the ion pair involves the triflate anion positioned in such a way that its oxygen atoms can interact with the hydrogen atoms of the imidazolium (B1220033) ring. The most significant of these interactions is typically the hydrogen bond formed between an oxygen atom of the triflate anion and the most acidic proton on the imidazolium ring, which is the hydrogen attached to the C2 carbon (the carbon atom situated between the two nitrogen atoms).
The optimized molecular geometry obtained from DFT calculations provides precise data on bond lengths and angles, offering a theoretical benchmark that can be compared with experimental data where available. While specific DFT data for this compound is not as abundant in the literature as for its longer-chain alkyl analogues, the fundamental interaction motifs are expected to be highly similar. Below is a table of representative optimized geometric parameters for a similar imidazolium-triflate ion pair, illustrating the typical structural features determined by DFT.
Table 1: Representative Optimized Geometric Parameters from DFT Calculations for an Imidazolium-Triflate Ion Pair (Note: Data is representative of typical imidazolium-triflate systems and may not be specific to this compound)
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C2-H···O Distance | Hydrogen bond length between imidazolium C2-H and triflate oxygen | ~2.0 - 2.2 Å |
| N1-C2-N3 Angle | Angle within the imidazolium ring | ~108 - 110° |
| S-O Bond Length | Bond length in the triflate anion | ~1.45 - 1.50 Å |
| C-N Bond Length | Carbon-nitrogen bond length in the imidazolium ring | ~1.33 - 1.38 Å |
Molecular Dynamics (MD) Simulations of Liquid-State Behavior and Solvation
While DFT provides a static, time-averaged picture of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view of the system, capturing the motion of atoms and molecules over time. MD simulations of this compound are crucial for understanding its behavior in the liquid and plastic crystal phases, including transport properties like diffusion and ionic conductivity.
Research on this compound has identified it as an organic ionic plastic crystal, a state of matter where molecules possess long-range positional order but exhibit rotational disorder. MD simulations can elucidate the mechanisms of ion transport in such phases, which is often linked to the presence of ion vacancies and the rotational motion of the constituent ions. These simulations can model the system at various temperatures to observe phase transitions and their effects on ionic mobility.
The solvation of other species within this compound can also be explored using MD. By introducing solute molecules into the simulated ionic liquid box, one can study the solvation shell structure and the interactions between the solute and the surrounding cations and anions. This is particularly relevant for applications where this compound is used as a solvent or electrolyte.
Table 2: Representative Transport Properties from MD Simulations of Imidazolium-Based Ionic Liquids (Note: Values are illustrative and depend on temperature and force field parameters)
| Property | Description | Typical Value Range |
|---|---|---|
| Cation Diffusion Coefficient (D+) | Rate of cation movement in the liquid phase | 10⁻¹¹ - 10⁻¹⁰ m²/s |
| Anion Diffusion Coefficient (D-) | Rate of anion movement in the liquid phase | 10⁻¹¹ - 10⁻¹⁰ m²/s |
| Ionic Conductivity (σ) | Measure of the liquid's ability to conduct an electric current | 1 - 10 mS/cm |
Investigation of Ion-Pair Conformations and Hydrogen Bonding Architectures
The relative arrangement of the 1-methylimidazolium cation and the triflate anion, known as the ion-pair conformation, is a key determinant of the macroscopic properties of the ionic liquid. Computational studies have shown that multiple stable or metastable conformations can exist, each with a different interaction energy and geometric arrangement.
Hydrogen bonding is a dominant directional interaction in this compound. The primary hydrogen bond donors are the C-H groups of the imidazolium ring, particularly the C2-H, and the primary acceptors are the oxygen atoms of the triflate anion. DFT calculations can quantify the strength of these hydrogen bonds through parameters such as bond distance, bond angle, and the calculated interaction energy. The presence and nature of these hydrogen bonds create a complex, interconnected network that influences the liquid's structure and viscosity. Studies on analogous systems have detailed the preference for the anion to be located above the plane of the imidazolium ring, interacting with the C2-H proton.
Table 3: Typical Hydrogen Bond Parameters in Imidazolium-Triflate Systems from Computational Studies
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| C2-H···O | 2.0 - 2.2 | > 150 | -5 to -8 |
| C4/C5-H···O | 2.3 - 2.6 | > 140 | -2 to -4 |
| Methyl-H···O | > 2.5 | Variable | -1 to -2 |
Studies of Charge Transfer Processes within this compound Systems
In addition to electrostatic interactions and hydrogen bonding, a degree of charge transfer occurs between the cation and anion in an ionic liquid. This phenomenon can be investigated using computational techniques such as Natural Bond Orbital (NBO) analysis, which is often performed on the results of DFT calculations.
Table 4: Representative Natural Bond Orbital (NBO) Analysis Results for Charge Transfer in an Imidazolium-Triflate Ion Pair (Note: Data is illustrative of the type of information obtained from NBO analysis)
| Interaction | Description | Second-Order Perturbation Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(O) -> σ*(C2-H) | Lone pair of triflate oxygen to antibonding orbital of C2-H | ~2 - 5 |
| LP(O) -> σ*(C4/C5-H) | Lone pair of triflate oxygen to antibonding orbital of C4/C5-H | ~0.5 - 2 |
| Net Charge on Cation | Total charge on the 1-methylimidazolium ion | < +1 (e.g., +0.8 to +0.9) |
| Net Charge on Anion | Total charge on the triflate ion | > -1 (e.g., -0.8 to -0.9) |
Interactions of 1 Methylimidazolium Triflate with Diverse Chemical and Biological Entities
Coordination Chemistry and Complexation Research
The triflate anion is generally considered a weakly coordinating anion, which allows the 1-methylimidazolium (B8483265) triflate ionic liquid to serve as a unique medium for studying the coordination chemistry of metal ions.
The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear waste management due to their similar chemical properties. kit.edunih.gov Ionic liquids are investigated as potential media for improving these separations. kit.edu
Spectroscopic investigations using Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) have been conducted to probe the complexation of lanthanides and actinides in ionic liquids. kit.edu While much of the work has been done in other imidazolium-based ionic liquids like 1-butyl-3-methylimidazolium-bis(trifluoromethylsulfonyl)imide ([C₄mim][Tf₂N]), the principles of triflate complexation are relevant. In such systems, the triflate anion can act as a ligand, directly coordinating with the metal ion. Studies involving the addition of lanthanum triflate (La(OTf)₃) to a solution containing curium (Cm(III)) have shown that the triflate anion can enter the first coordination sphere of the actinide ion. kit.edu This demonstrates that even weakly coordinating anions like triflate can play a direct role in the complexation environment of f-elements in ionic liquid media. kit.edu
Information specifically detailing the characterization of oligonuclear anions in trifloaluminate systems involving 1-methylimidazolium triflate is not prominent in the reviewed literature. This remains a specialized area of research.
Interactions with Biological Systems at a Molecular Level
The biological activity of this compound can be attributed to its interactions with biological macromolecules at the molecular level. Research indicates that the compound can influence biological pathways through mechanisms such as enzyme inhibition. The ionic nature of the compound and its ability to participate in various interactions, including hydrogen bonding and electrostatic interactions, are key to its activity. It has been proposed that this compound can interact with molecular targets like enzymes and metal ions, thereby influencing their function and activity.
Studies on Interactions with Biomolecules and Their Stability
The interaction between ionic liquids, such as this compound, and essential biomolecules is a critical area of research for understanding their biocompatibility and potential applications in biocatalysis and biomedicine. Studies have primarily focused on proteins and nucleic acids, revealing complex interaction mechanisms that can significantly alter the structure and stability of these macromolecules.
Protein Interactions and Stability: The stability of proteins in the presence of imidazolium-based ionic liquids is a subject of extensive study. Molecular dynamics simulations on peptides have indicated that the nature of the anion significantly impacts protein stability. nih.gov For instance, small anions with localized charges can cause destabilization by interacting directly with solvent-exposed protein structures like α-helices. nih.gov While β-sheets tend to be more stable due to their intra-peptide hydrogen bonds being less exposed, they can be destabilized by less polar ionic liquids that lower the energetic barrier for structural changes. nih.gov
A multi-technique investigation using Green Fluorescent Protein (GFP) in various imidazolium (B1220033) and pyrrolidinium (B1226570) salts, including those with a triflate anion, revealed that the triflate anion is among the least interacting anions. nih.gov However, it was found to induce a contraction in the protein's size, which paradoxically reduces the barrier to unfolding, thereby affecting its stability. nih.gov Saturation Transfer Difference (STD)-NMR studies have helped to pinpoint site-specific interactions, showing that the aromaticity of the imidazolium ring plays a key role in protein interactions. nih.gov The terminal methyl and alkyl groups on the cation often show the most intense interaction signals, suggesting they are primary points of contact with the protein surface. nih.gov
| Biomolecule | Interacting Moiety | Type of Interaction | Effect on Stability | Reference |
|---|---|---|---|---|
| Proteins (General) | Imidazolium Cation | Electrostatic, Hydrophobic, Hydrogen Bonding | Can be destabilizing, dependent on protein structure (α-helices vs β-sheets) | nih.gov |
| Triflate Anion | Weak hydrogen bonding, induces protein contraction | Reduces the energetic barrier to unfolding | nih.gov | |
| Green Fluorescent Protein (GFP) | Imidazolium Cation | Site-specific binding (aromatic ring, alkyl chain) | Contributes to overall changes in thermodynamic stability | nih.gov |
Nucleic Acid (DNA) Interactions: The interaction of imidazolium-based ionic liquids with DNA is largely driven by electrostatic attraction between the positively charged imidazolium cation and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net In addition to this primary interaction, hydrophobic interactions between the cation's alkyl chain and the DNA bases contribute significantly, often acting as the dominant driving force for the binding process. researchgate.netnih.gov
These interactions can induce conformational changes in the DNA structure. Studies have shown that imidazolium ionic liquids can cause a "coil-to-globule" transition in DNA, effectively compacting the molecule. researchgate.net While the binding occurs, DNA generally maintains its B-form conformation, but there can be alterations to base packing and helical structure. researchgate.net Molecular docking studies on novel imidazolium-based ionic liquids have suggested that these molecules tend to bind within the minor grooves of the DNA helix, stabilized by hydrogen bonds and hydrophobic interactions. acs.org The strength of this binding is influenced by the specific structure of the cation. nih.govacs.org
Research into Antimicrobial Properties at the Chemical Level
Imidazolium-based ionic liquids, including those with a triflate anion, have demonstrated notable antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. researchgate.netnih.gov The chemical basis for this activity is strongly linked to the amphiphilic nature of the ionic liquid, where the charged imidazolium headgroup and the often hydrophobic alkyl side chain play distinct but cooperative roles.
The primary mechanism of antimicrobial action is believed to be the disruption of the microbial cell membrane. researchgate.netrsc.org The positively charged imidazolium cation is initially attracted to the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Following this initial electrostatic interaction, the alkyl chain of the cation can penetrate the hydrophobic core of the cell's lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents (like ions and metabolites), and ultimately, cell death.
The effectiveness of this antimicrobial action is highly dependent on the chemical structure of the cation, particularly the length of the alkyl chain. nih.govresearchgate.netrsc.org Research has consistently shown that antimicrobial and antifungal activities increase as the alkyl chain length increases, up to an optimal point (often around 10 to 14 carbon atoms), after which a "cut-off effect" is observed where longer chains lead to decreased activity. nih.govresearchgate.net This relationship suggests that a balance between hydrophobicity (for membrane insertion) and water solubility (for transport to the cell) is crucial.
| Microorganism Type | Proposed Chemical Mechanism | Key Structural Feature | Reference |
|---|---|---|---|
| Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Disruption of cell membrane integrity via electrostatic attraction and hydrophobic insertion, leading to cell leakage. | Positively charged imidazolium headgroup and length of the N-alkyl chain (optimal length enhances activity). | researchgate.netnih.gov |
| Gram-Negative Bacteria (e.g., Escherichia coli) | researchgate.net | ||
| Fungi | researchgate.netrsc.org |
Emerging Research Frontiers and Methodological Advancements for 1 Methylimidazolium Triflate
Integration with Advanced Characterization Techniques (e.g., EXAFS, TRLFS)
To understand the intricate coordination environments and interactions of 1-methylimidazolium (B8483265) triflate in complex mixtures, particularly those involving metal ions, researchers are turning to advanced synchrotron-based and laser spectroscopic techniques. Methods like Extended X-ray Absorption Fine Structure (EXAFS) and Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) offer unparalleled insights into the local atomic structure and complexation dynamics.
For instance, studies on similar ionic liquid systems have successfully used TRLFS and X-ray Absorption Spectroscopy (XAFS) to investigate the complexation of lanthanide and actinide ions. researchgate.net These techniques can elucidate the formation of inner-sphere complexes and reveal differences in reaction kinetics between various metal ions. researchgate.net TRLFS measurements can distinguish between dynamic and static luminescence quenching, providing information on collisional encounters versus stable complex formation. researchgate.net Such insights are vital for developing applications in areas like solvent extraction and the separation of elements in the nuclear fuel cycle. researchgate.net The application of these powerful techniques to 1-methylimidazolium triflate systems is a promising frontier for designing highly selective chemical processes.
Development of Novel In-Situ Spectroscopic Methodologies
A significant leap in understanding the role of this compound in chemical reactions and at interfaces comes from the development of in-situ spectroscopic methods. These techniques allow for the real-time monitoring of molecular changes and dynamic processes under reaction conditions, providing a more accurate picture than traditional ex-situ analyses.
Several novel in-situ methodologies are being applied to ionic liquids:
In-Situ Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy : This method is powerful for elucidating molecular interactions between ionic liquids and other substances, such as dissolved gases like CO2 under high pressure. acs.org It provides direct observational data on the chemical interactions of molecules within the ionic liquid phase. acs.org
In-Situ X-ray Photoelectron Spectroscopy (XPS) : By attaching ionic head groups to reacting molecules, their volatility can be reduced, allowing for the use of ultra-high vacuum techniques like XPS to monitor liquid-phase organic reactions. researchgate.net This approach can quantitatively track the fate of nearly all elements in a reaction mixture and identify their oxidation states. researchgate.net In-situ XPS has also been employed to study the influence of electrode potential on the electrochemical behavior at the ionic liquid-electrode interface. mdpi.com
In-Situ Scanning Tunneling Microscopy (STM) : Combined with electrochemical methods like impedance spectroscopy, in-situ STM can characterize the structure of the metal-ionic liquid interface, revealing ordered anion and cation structures at the surface. rsc.org
In-Situ Interferometry : Techniques using digital holographic microscopy have been developed to observe concentration profiles of ions during electrochemical processes, such as the electrodeposition and dissolution of lithium metal in ionic liquid-based electrolytes. rsc.org
| Methodology | Information Gained | Typical Application | Reference |
|---|---|---|---|
| In-Situ ATR-IR | Molecular interactions, reaction kinetics | Gas solubility, catalysis in supercritical fluids | acs.org |
| In-Situ XPS | Elemental composition, oxidation states, interfacial electrochemistry | Monitoring organic reactions, studying electrode-electrolyte interfaces | researchgate.netmdpi.com |
| In-Situ STM | Interfacial structure, ion ordering | Characterizing the electrochemical double layer | rsc.org |
| In-Situ Interferometry | Ion concentration profiles, mass transfer | Studying electrodeposition and battery processes | rsc.org |
Theoretical Modeling Advancements for Complex this compound Systems
Complementing experimental investigations, theoretical and computational modeling provides indispensable molecular-level insights into the structure, dynamics, and thermodynamics of this compound systems. Recent advancements have focused on developing more accurate and sophisticated models to capture the complex intermolecular forces at play.
Molecular dynamics (MD) simulations using polarizable potential models have become a key tool. These models go beyond simpler force fields by accounting for the induction effects, which are crucial in highly charged ionic systems. Such simulations have been used to study the bulk and interfacial properties of imidazolium-based ionic liquids. acs.orgnih.gov Key findings from these theoretical studies include:
Long-Range Structuring : Radial distribution functions calculated from MD simulations reveal significant long-range structural correlations in the bulk liquid. acs.orgnih.gov
Interfacial Layering : Density profiles computed for the ionic liquid-vapor interface show distinct oscillatory behavior, which is indicative of surface layering that extends several nanometers into the bulk liquid. acs.orgnih.govnsf.gov
Ion Orientation : At interfaces, the imidazolium (B1220033) cations often adopt a specific orientation, with the plane of the imidazolium ring tending to lie parallel to the surface. nsf.gov
Influence of Ion Size : The size of the anion has a major impact on the dynamics of the ionic liquid, with larger anions generally leading to faster motion of both cations and anions. acs.orgnih.gov
These computational approaches are not only used to interpret experimental data but also to predict properties and screen ionic liquids for specific applications, such as CO2 capture. mdpi.com
| Technique | Key Features | Predicted Properties | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) with Polarizable Potentials | Accounts for induced dipoles and electronic polarization. | Bulk structure (RDFs), interfacial layering, surface tension, ion dynamics, transport properties. | acs.orgnih.gov |
| Classical Density Functional Theory (cDFT) | Coarse-grained models to study larger systems and phenomena. | Electrochemical double-layer capacitance, energy storage, effect of electrode wettability. | researchgate.net |
| Thermodynamic Models (e.g., Peng-Robinson EoS) | Combined with group contribution methods to estimate properties. | Critical properties (Tc, Pc), gas solubility (Henry's Law constants). | mdpi.com |
Prospective Applications in New Chemical Transformations
The unique properties of this compound, including its ability to act as both a solvent and a catalyst, make it a promising medium for novel chemical transformations. chemimpex.com Its hydrolytic stability often makes it a preferred reaction medium over ionic liquids with anions like [PF6]− or [BF4]−. nih.gov
One area of significant interest is in multicomponent reactions, which are highly valued in green chemistry for their efficiency. Protic ionic liquids similar to this compound, such as 1-methylimidazolium trifluoroacetate (B77799), have been successfully used as recyclable, dual-purpose solvent-catalysts in reactions like the Biginelli reaction to produce dihydropyrimidinones, which are pharmacologically important compounds. scirp.orgresearchgate.net The use of the ionic liquid in such reactions can lead to high yields under mild conditions and simplifies product isolation. scirp.orgresearchgate.net
Furthermore, triflate-based ionic liquids have shown superior performance in specific organic reactions. For example, the Claisen rearrangement of aromatic allyl esters proceeds in significantly higher yields in a triflate ionic liquid compared to those with hexafluorophosphate (B91526) or tetrafluoroborate (B81430) anions. nih.gov These findings suggest a broad scope for this compound in promoting a variety of organic syntheses, including cycloadditions, substitutions, and rearrangements, potentially leading to more efficient and environmentally benign chemical processes. acs.orgchemimpex.com
Scalability and Industrial Relevance in Academic Contexts
For any promising laboratory finding to be considered for industrial application, scalability and economic viability are paramount. Research in academic contexts is beginning to address these aspects for this compound and related compounds. A key focus is the development of efficient, high-yield synthesis methods that minimize waste and energy consumption.
Simple and effective synthesis protocols have been reported, such as the direct reaction of 1-methylimidazole (B24206) with triflic acid, which can produce the ionic liquid in very high yield (98.5%). deakin.edu.au To improve the environmental footprint and scalability, researchers are also exploring solvent-free synthesis conditions. nih.gov The use of microwave (MW) or power ultrasound (US) irradiation has been shown to effectively synthesize triflate ionic liquids, often with reduced reaction times and high yields. nih.gov
Another critical factor for industrial relevance is the recyclability of the ionic liquid. Studies on catalytic applications have demonstrated that protic ionic liquids can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. scirp.orgresearchgate.net This reusability is a cornerstone of green chemistry and is essential for making processes economically feasible on a large scale. The combination of high-yield, solvent-free synthesis and proven recyclability enhances the potential for this compound to transition from academic research to practical industrial applications. nih.govscirp.org
Q & A
Q. What are the recommended methods for synthesizing 1-Methylimidazolium triflate, and how do their yields and purity compare?
The most direct synthesis involves reacting 1-methylimidazole with trifluoromethanesulfonic acid (TfOH) in a 1:1 molar ratio in dichloromethane. This acid-base reaction produces the ionic liquid with high purity and stability, as it avoids moisture absorption . Alternative methods, such as anion metathesis from 1-methylimidazolium halides, may require additional purification steps (e.g., recrystallization) to achieve comparable purity. Yield optimization depends on stoichiometric control and inert atmosphere conditions to prevent side reactions.
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm the cationic structure (e.g., methyl group integration at δ ~3.8 ppm for 1-methylimidazolium) .
- FTIR : Identification of the triflate anion (strong S=O stretching vibrations at ~1250–1350 cm⁻¹ and CF₃ signals at ~1200 cm⁻¹).
- ESI-MS : To verify ionic composition via molecular ion peaks for [C₄H₇N₂]⁺ (cation) and [CF₃SO₃]⁻ (anion).
- X-ray crystallography : For solid-state structural elucidation, though crystallization may require slow evaporation in aprotic solvents.
Q. How should this compound be stored to maintain stability?
The compound is moisture-stable under ambient conditions but should be stored in airtight containers with desiccants to prevent gradual hydrolysis. Prolonged exposure to light or temperatures >80°C may degrade the triflate anion, necessitating refrigeration (4°C) for long-term storage . Purity (>98%) is critical for electrochemical applications, requiring periodic Karl Fischer titration to monitor water content .
Advanced Research Questions
Q. How does the proton transfer mechanism in this compound influence its ionic conductivity?
Proton transport involves a dual mechanism:
- Grotthuss-like diffusion : Rotation of cations or triflate anions facilitates proton hopping via hydrogen-bond networks, as observed in ab initio molecular dynamics simulations .
- Vehicle mechanism : Neutral species (e.g., unreacted TfOH) diffuse and transfer protons. The relative contribution of these pathways depends on water content and temperature. Markov chain models combined with quantum-mechanical scans can quantify equilibrium concentrations of ionic vs. neutral species .
Q. What role does this compound play as a reagent in aminoacylation and sulfonylation reactions?
It acts as a Brønsted acid catalyst in aminoacylation, activating carbonyl groups via hydrogen bonding. For example, in peptide synthesis, it facilitates the formation of active acyl intermediates, improving reaction rates and enantioselectivity . In sulfonylation, its low nucleophilicity stabilizes sulfonyl cations, enabling efficient aryl sulfonamide formation under mild conditions.
Q. How do computational models predict the dielectric behavior of this compound, and what discrepancies exist between simulation and experimental data?
Polarizable molecular dynamics simulations reproduce the dielectric spectrum (0.5–20 GHz) with high accuracy, capturing conductivity contributions from translational ion motion and rotational dipole alignment. Discrepancies arise at frequencies >10 GHz due to neglected hydrogen atom polarizability in simulations. Experimental ε(∞) ≈ 2.3 vs. computational 1.9 highlights this limitation .
Q. What are the challenges in using this compound as an electrolyte in Zn electrodeposition, and how can its performance be optimized?
Challenges include:
- Zn²⁺ coordination : The triflate anion weakly coordinates Zn²⁺, leading to uneven deposition. Adding water (≤5% v/v) enhances ion mobility but risks hydrogen evolution .
- Viscosity effects : High viscosity at room temperature reduces deposition rates. Optimization involves heating (40–60°C) or using hybrid electrolytes with co-solvents like propylene carbonate. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry are critical for evaluating charge-transfer resistance and nucleation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
